Quifenadine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La quifénadine est synthétisée par une réaction de Grignard entre le méthylquinuclidine-3-carboxylate et le bromure de phénylmagnésium, ce qui donne le produit alcool benzhydrylique avec un rendement d’environ 29 % . Les conditions réactionnelles impliquent généralement l’utilisation de solvants anhydres et d’un environnement à température contrôlée pour garantir la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle de quifénadine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique le contrôle minutieux des paramètres réactionnels, notamment la température, la pression et la pureté du solvant, afin d’obtenir des rendements et une pureté élevés du produit final. L’utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit l’élimination des impuretés et des sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : La quifénadine subit diverses réactions chimiques, notamment :

Oxydation : La quifénadine peut être oxydée pour former des dérivés de quinuclidine correspondants.

Réduction : Les réactions de réduction peuvent convertir la quifénadine en ses formes réduites, modifiant ainsi ses propriétés pharmacologiques.

Substitution : La quifénadine peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes, ce qui conduit à la formation de nouveaux dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de quinuclidine avec des propriétés pharmacologiques modifiées, qui peuvent être explorées plus avant pour des applications thérapeutiques potentielles.

4. Applications de la recherche scientifique

La quifénadine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : La quifénadine est utilisée comme composé modèle dans l’étude des dérivés de la quinuclidine et de leurs propriétés chimiques.

Biologie : Elle est utilisée dans la recherche sur les récepteurs de l’histamine et leur rôle dans les réactions allergiques.

Médecine : La quifénadine est étudiée pour son utilisation potentielle dans le traitement des arythmies cardiaques et d’autres affections liées à l’histamine.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments antihistaminiques et d’autres agents thérapeutiques.

Applications De Recherche Scientifique

Clinical Applications

Quifenadine is indicated for several clinical conditions:

- Allergic Rhinitis : Effective in alleviating symptoms associated with seasonal allergies.

- Chronic Urticaria : Reduces the severity and frequency of hives.

- Angioedema : Provides relief from swelling caused by allergic reactions.

- Dermatitis : Used in managing inflammatory skin conditions.

- Atopic Dermatitis : Helps in controlling symptoms of this chronic skin disorder.

- Pruritus : Alleviates itching associated with various dermatological conditions.

Scientific Research Applications

This compound has been employed in various fields of research:

- Pharmacology : Investigated for its antihistaminic effects and interactions with other neurotransmitter systems.

- Pediatric Cardiology : Studied for its antiarrhythmic properties in children experiencing premature beats.

- Chemistry : Used as a model compound to explore antihistamine interactions at the molecular level.

Antiarrhythmic Properties in Children

A significant study evaluated the efficacy of this compound compared to amiodarone in treating pediatric patients with frequent premature beats. The trial involved 104 children, with results indicating that this compound provided comparable antiarrhythmic effects with a significantly lower incidence of side effects (2% vs. 40% for amiodarone) . The study highlighted this compound's potential as a safer alternative in pediatric cardiology.

Efficacy in Allergic Conditions

Clinical trials involving approximately 2000 patients demonstrated this compound's high therapeutic efficacy across various allergic diseases, including allergic rhinitis and chronic urticaria. The results indicated that this compound meets modern requirements for antihistamines while maintaining a favorable safety profile .

Mécanisme D'action

La quifénadine exerce ses effets en bloquant de manière compétitive les récepteurs H1, réduisant ainsi les effets de l’histamine sur les organes et les systèmes . De plus, elle active l’enzyme diamine oxydase, qui décompose environ 30 % de l’histamine endogène . Ce double mécanisme explique son efficacité chez les patients insensibles aux autres antihistaminiques. La présence d’un noyau quinuclidine cyclique dans sa structure et la distance entre le groupe diphénylcarbinol et l’atome d’azote contribuent à son activité antihistaminique .

Comparaison Avec Des Composés Similaires

La quifénadine est comparée à d’autres composés similaires, tels que :

Diphénhydramine : La quifénadine est supérieure en termes d’activité antihistaminique et de durée d’action.

Méquitazine : Les deux composés partagent un précurseur similaire, mais la quifénadine possède des propriétés pharmacologiques distinctes.

Unicité : L’unicité de la quifénadine réside dans son double mécanisme d’action, qui implique à la fois le blocage des récepteurs H1 et l’activation de l’enzyme diamine oxydase, ce qui la rend efficace chez les patients insensibles aux autres antihistaminiques .

Liste de composés similaires :

- Diphénhydramine

- Méquitazine

- Chlorphéniramine

- Loratadine

Propriétés

Numéro CAS |

10447-39-9 |

|---|---|

Formule moléculaire |

C20H23NO |

Poids moléculaire |

293.4 g/mol |

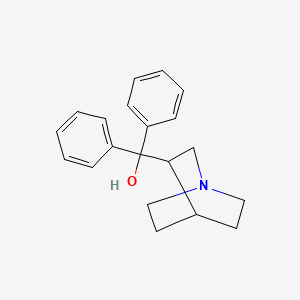

Nom IUPAC |

1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol |

InChI |

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2 |

Clé InChI |

JNZMANQLHCNXTA-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES canonique |

C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Apparence |

Solid powder |

Key on ui other cas no. |

10447-39-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

10447-38-8 (hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.